Cas no 2060045-77-2 (6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride)
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- CID 131605261
- 2-Naphthalenesulfonyl chloride, 1,2,3,4-tetrahydro-6-methoxy-
- 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
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- MDL: MFCD30499773
- Inchi: 1S/C11H13ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2,4,6,11H,3,5,7H2,1H3
- InChI Key: DSZBGFQWSTZEFB-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(OC)C=C2)CCC1S(Cl)(=O)=O
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 397.7±42.0 °C(Predicted)
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338390-1g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 1g |
$1557.0 | 2023-09-03 | ||
| Enamine | EN300-338390-5g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 5g |
$4517.0 | 2023-09-03 | ||
| Enamine | EN300-338390-10g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 10g |
$6697.0 | 2023-09-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01084589-1g |
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95% | 1g |
¥7735.0 | 2023-03-11 | |
| Enamine | EN300-338390-0.05g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
| Enamine | EN300-338390-0.1g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 0.1g |
$1371.0 | 2025-03-18 | |
| Enamine | EN300-338390-0.25g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
| Enamine | EN300-338390-0.5g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 | |
| Enamine | EN300-338390-1.0g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 | |
| Enamine | EN300-338390-2.5g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 2.5g |
$3051.0 | 2025-03-18 |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
6-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Sulfonyl Chloride (CAS No. 2060045-77-2): A Versatile Scaffold for Pharmaceutical Innovation
6-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride, with the chemical identifier CAS No. 2060045-77-2, represents a pivotal molecule in the development of small-molecule therapeutics. This compound belongs to the class of 1,2,3,4-tetrahydronaphthalene derivatives, which are characterized by their unique bicyclic aromatic framework. The 2-sulfonyl chloride functional group at the naphthalene ring introduces reactivity that enables diverse chemical modifications, while the 6-methoxy substituent contributes to the molecule's hydrophilicity and potential for intermolecular interactions.
The 1,2,3,4-tetrahydronaphthalene core is a well-studied scaffold in medicinal chemistry, with applications spanning anti-inflammatory, antitumor, and neuroprotective agents. The 2-sulfonyl chloride moiety, in particular, has been explored for its ability to form covalent bonds with biological targets, a strategy that has gained traction in the design of irreversible enzyme inhibitors. Recent advances in targeted drug delivery systems have further highlighted the utility of this scaffold in optimizing pharmacokinetic profiles.
Emerging research in structure-based drug design has underscored the importance of 1,2,3,4-tetrahydronaphthalene derivatives in modulating protein-ligand interactions. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride could act as a prodrug precursor for compounds targeting kinase pathways implicated in cancer progression. This finding aligns with broader trends in precision oncology, where the ability to selectively inhibit disease-specific pathways is critical for therapeutic efficacy.
The 2-sulfonyl chloride functionality of this compound is particularly valuable in click chemistry approaches, enabling rapid synthesis of complex molecules. In 2024, a team at the University of California reported the use of 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride as a building block for the development of fluorescent probes in cellular imaging. These probes, designed to track protein-protein interactions in real-time, offer new insights into disease mechanisms and therapeutic targets.
From a synthetic perspective, the 6-methoxy group in 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride plays a key role in directing regioselective reactions. This property has been leveraged in the synthesis of phosphonate derivatives, which are known for their utility in antiviral drug development. A 2023 study in Bioorganic & Medicinal Chemistry Letters highlighted the potential of these derivatives in inhibiting RNA-dependent RNA polymerase (RdRp), a target critical for viral replication.
Recent advances in computational chemistry have further expanded the applications of 1,2,3,4-tetrahydronaphthalene derivatives. Machine learning models trained on datasets of 2-sulfonyl chloride compounds have identified novel scaffolds with enhanced drug-likeness parameters. These models, described in a 2024 paper in ACS Chemical Biology, have accelerated the discovery of multi-target drugs for complex diseases such as neurodegenerative disorders.
The 2-sulfonyl chloride functionality also facilitates the incorporation of fluorinated moieties, which are known to improve metabolic stability and reduce off-target effects. This has been demonstrated in the development of antibiotic-resistant inhibitors, where fluorination of the 6-methoxy group significantly enhanced in vivo efficacy in animal models. Such modifications are particularly relevant in the context of antimicrobial resistance, where the need for novel therapeutic strategies is urgent.
From a pharmaceutical perspective, the 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride scaffold offers advantages in terms of solubility optimization. The 6-methoxy group contributes to the molecule's hydrophilicity, which is critical for improving the bioavailability of poorly soluble drugs. This property has been exploited in the formulation of oral dosage forms for compounds targeting inflammatory diseases, where rapid absorption is essential for therapeutic success.
Looking ahead, the 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride scaffold is poised to play a central role in personalized medicine. By enabling the design of targeted therapies with minimal systemic toxicity, this compound represents a key building block for the next generation of biopharmaceuticals. Ongoing research in drug repurposing is further expanding its potential applications, with recent studies exploring its use in metabolic syndrome and cardiovascular disease.
In conclusion, 6-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-Sulfonyl Chloride (CAS No. 2060045-77-2) exemplifies the power of molecular scaffolds in modern drug discovery. Its unique combination of 2-sulfonyl chloride reactivity and 6-methoxy functionality positions it as a versatile platform for the development of innovative therapeutics across multiple therapeutic areas.
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